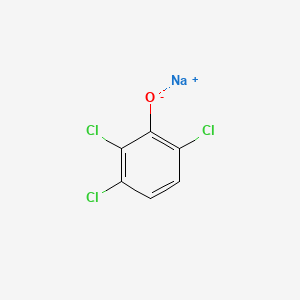

Sodium 2,3,6-trichlorophenolate

Description

Sodium 2,3,6-trichlorophenolate (hypothetical structure based on nomenclature) is a sodium salt derived from 2,3,6-trichlorophenol. These compounds differ in the positions of chlorine substituents on the phenolic ring, which significantly influence their chemical reactivity, biological activity, and environmental impact. This article focuses on comparing this compound with its closest analogs, leveraging available data on isomers and related chlorophenolates.

Properties

CAS No. |

40581-96-2 |

|---|---|

Molecular Formula |

C6H2Cl3NaO |

Molecular Weight |

219.4 g/mol |

IUPAC Name |

sodium;2,3,6-trichlorophenolate |

InChI |

InChI=1S/C6H3Cl3O.Na/c7-3-1-2-4(8)6(10)5(3)9;/h1-2,10H;/q;+1/p-1 |

InChI Key |

QPFGLNBLPQWZQB-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)[O-])Cl)Cl.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 2,3,6-trichlorophenolate can be synthesized through the neutralization of 2,3,6-trichlorophenol with sodium hydroxide. The reaction typically occurs in an aqueous medium, where 2,3,6-trichlorophenol is dissolved in water, and sodium hydroxide is added gradually until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the solid this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pH to ensure high yield and purity. The final product is often crystallized and dried to obtain a stable, solid form suitable for further use.

Chemical Reactions Analysis

Types of Reactions: Sodium 2,3,6-trichlorophenolate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form higher chlorinated phenols.

Reduction: Under specific conditions, it can be reduced to less chlorinated phenols.

Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.

Major Products:

Oxidation: Higher chlorinated phenols.

Reduction: Less chlorinated phenols.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Sodium 2,3,6-trichlorophenolate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other chlorinated compounds.

Biology: It serves as a model compound for studying the effects of chlorinated phenols on biological systems.

Medicine: Research into its potential antimicrobial properties is ongoing, given its structural similarity to other antimicrobial agents.

Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.

Mechanism of Action

The mechanism of action of sodium 2,3,6-trichlorophenolate involves its interaction with cellular components. It can disrupt cell membranes and interfere with enzyme activity, leading to cell death. The molecular targets include membrane proteins and enzymes involved in metabolic pathways. The exact pathways and targets can vary depending on the organism and the specific conditions of exposure.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Toxicity and Environmental Impact

Key Findings :

- Sodium 2,4,5-trichlorophenolate’s production was halted globally after TCDD contamination caused long-term health and environmental damage .

- Sodium 2,4,6-trichlorophenolate remains in restricted use but faces increasing regulatory scrutiny due to its ecotoxicity .

Industrial and Commercial Use

Notes:

- Sodium 2,4,6-trichlorophenolate is priced at €49–213/g, reflecting its niche industrial applications .

Biological Activity

Sodium 2,3,6-trichlorophenolate (Na-TCP) is a sodium salt derived from 2,3,6-trichlorophenol, characterized by its three chlorine substitutions on the aromatic ring. This compound has garnered attention for its significant biological activity, particularly as an antimicrobial agent. This article explores its biological properties, mechanisms of action, and applications based on diverse research findings.

- Molecular Formula : CHClONa

- Molecular Weight : Approximately 219.43 g/mol

- Solubility : Highly soluble in water, which enhances its applicability in various fields.

This compound exhibits its biological effects primarily through the following mechanisms:

- Disruption of Cellular Processes : Na-TCP disrupts essential cellular functions in microorganisms by interfering with cell membrane integrity and metabolic pathways. This leads to cell lysis and death in bacteria and fungi.

- Oxidative Stress Induction : The compound can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and lead to apoptosis in sensitive cell types .

- Enzyme Inhibition : Na-TCP has been shown to inhibit key enzymes such as acetylcholinesterase and cytochrome P450 enzymes, affecting neurotransmission and metabolic degradation pathways .

Antimicrobial Properties

This compound has been extensively studied for its antimicrobial efficacy:

- Bacteria : It exhibits potent activity against a range of bacterial strains including Escherichia coli and Staphylococcus aureus. The mechanism involves disrupting bacterial cell membranes and inhibiting vital metabolic processes.

- Fungi : The compound also demonstrates antifungal properties against species like Candida albicans, making it valuable in agricultural settings for controlling fungal infections.

Case Studies

- Agricultural Application : In a controlled study, Na-TCP was applied to crops affected by fungal pathogens. Results indicated a significant reduction in disease incidence compared to untreated controls, highlighting its potential as a fungicide.

- Environmental Remediation : Research has utilized Na-TCP to study microbial degradation pathways of chlorinated phenols in contaminated environments. Microorganisms exposed to Na-TCP were able to metabolize it into less harmful compounds, indicating its role in bioremediation strategies.

Comparative Analysis with Similar Compounds

The unique structure of this compound contributes to its specific biological activities compared to other chlorinated phenolic compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Sodium 2,4-dichlorophenolate | CHClONa | Fewer chlorine substitutions; less potent antimicrobial activity |

| Sodium 2,4,5-trichlorophenolate | CHClONa | Different chlorine positioning affects biological activity |

| Sodium pentachlorophenolate | CHClONa | Highly chlorinated; broader spectrum antimicrobial but more toxic |

Applications

This compound finds applications across various domains:

- Agriculture : Used as a fungicide and bactericide to protect crops from microbial infections.

- Pharmaceuticals : Investigated for potential use as an antiseptic or preservative due to its antimicrobial properties.

- Environmental Science : Employed in studies focused on the degradation of chlorinated pollutants and bioremediation efforts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.